O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-threonine tert-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-threonine tert-Butyl Ester” is a complex organic compound . It is also known as "Fmoc-Thr[GalN 3 [46Bzd]-α]-OtBu" . This compound is used in various fields such as peptide chemistry, glycoscience, and pharmaceutical development .
Molecular Structure Analysis
The molecular formula of the compound is C35H38N4O9 . The exact molecular structure is not provided in the search results.
Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature below 0°C . The compound is sensitive to air and heat . Its specific rotation [a]20/D is +87.0 to +91.0 deg (C=1, CHCl3) .
Scientific Research Applications
Solid-phase Synthesis of Glycopeptides
The compound has been employed in the solid-phase synthesis of glycopeptides, as demonstrated in the synthesis of a hexapeptide containing a beta-D-Gal p-(1-->3)-alpha-D-Gal pNAc-(1-->O)-L-threonine unit using glycosylated pentafluorophenyl esters in an Fmoc-based strategy. This methodology highlights the utility of trichloroacetimidates in glycosylation reactions, facilitating the synthesis of complex glycopeptides with high purity, a crucial aspect in the study of protein-glycan interactions and the development of glycoconjugate vaccines (Rademann & Schmidt, 1995).
Synthesis of T(N) Antigen Building Blocks
Another significant application is in the synthesis of T(N) antigen building blocks, where the compound forms part of the synthesis pathway for Fmoc-L-Ser/L-Thr(Ac3-alpha-D-GalN3)-OPfp. These building blocks are critical in the study of tumor-associated carbohydrate antigens (TACAs), which are promising targets for cancer immunotherapy. The detailed synthesis pathway and comparison of protocols provide valuable insights into optimizing the yield and purity of these antigen building blocks, which are essential for developing more effective cancer vaccines (Liu et al., 2005).
Glycosylation Methods
Further applications include its use in glycosylation methods, where the compound is a key intermediate in the synthesis of glycosylated asparagines. These derivatives are proposed as reagents in the solid-phase synthesis of N-glycopeptides, an area of considerable interest for developing therapeutic glycoproteins and understanding glycosylation's role in protein function (Urge et al., 1992).
Stereospecific Preparation of Glycopeptide Building Blocks
The stereospecific preparation of glycopeptide building blocks using the compound showcases its importance in constructing structurally defined glycopeptides. Such methodologies enable the synthesis of glycopeptides with specific glycosylation patterns, crucial for studying the structure-function relationship in glycoproteins and developing glycopeptide-based therapeutics (Cato, Buskas, & Boons, 2005).
Mechanism of Action
Properties
IUPAC Name |
tert-butyl (2S,3R)-3-[[(4aS,6S,7S,8R,8aR)-7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N4O9/c1-20(46-34-29(39-40-37)30(41)31-27(47-34)19-44-33(48-31)21-12-6-5-7-13-21)28(32(42)49-36(2,3)4)38-35(43)45-18-26-24-16-10-8-14-22(24)23-15-9-11-17-25(23)26/h5-17,20,26-31,33-34,41H,18-19H2,1-4H3,(H,38,43)/t20-,27+,28+,29+,30-,31+,33?,34+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJMKNVMUZHIFM-HMAUQUTRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C5C(O4)COC(O5)C6=CC=CC=C6)O)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@H]([C@H]([C@@H]5[C@@H](O4)COC(O5)C6=CC=CC=C6)O)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N4O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693675 |
Source
|
Record name | tert-Butyl (2S,3R)-3-{[(4aS,6S,7S,8R,8aR)-7-azido-8-hydroxy-2-phenylhexahydro-2H-pyrano[3,2-d][1,3]dioxin-6-yl]oxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195976-07-9 |
Source
|
Record name | tert-Butyl (2S,3R)-3-{[(4aS,6S,7S,8R,8aR)-7-azido-8-hydroxy-2-phenylhexahydro-2H-pyrano[3,2-d][1,3]dioxin-6-yl]oxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.